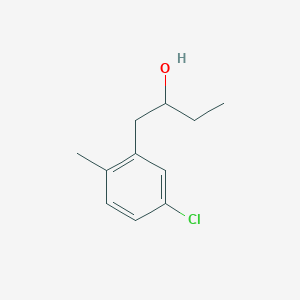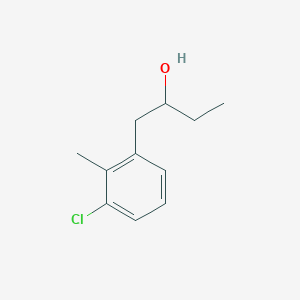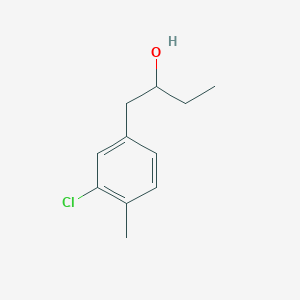![molecular formula C11H16OS B8002557 1-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B8002557.png)
1-[2-(Methylthio)phenyl]-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylthio)phenyl]-2-butanol is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a butanol moiety
Preparation Methods
The synthesis of 1-[2-(Methylthio)phenyl]-2-butanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
1-[2-(Methylthio)phenyl]-2-butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(Methylthio)phenyl]-2-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 1-[2-(Methylthio)phenyl]-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects.
Comparison with Similar Compounds
1-[2-(Methylthio)phenyl]-2-butanol can be compared with similar compounds such as:
2-Methylthiophenylboronic acid: Both compounds contain a methylthio group attached to a phenyl ring, but differ in their functional groups and reactivity.
1-Phenyl-2-butanol: This compound lacks the methylthio group, resulting in different chemical properties and applications.
2-(Methylthio)phenylacetic acid: Similar in structure but with an acetic acid moiety instead of a butanol group, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-10(12)8-9-6-4-5-7-11(9)13-2/h4-7,10,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHZYLUNUBCYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

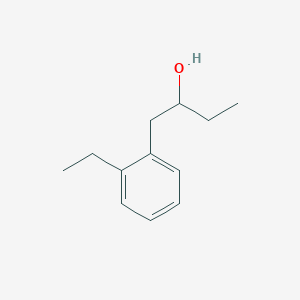
![1-[4-(Ethylthio)phenyl]-2-butanol](/img/structure/B8002514.png)



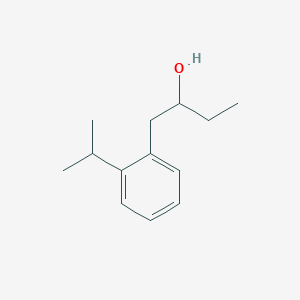

![1-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8002565.png)


